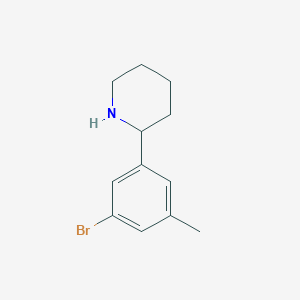

2-(3-Bromo-5-methylphenyl)piperidine

Description

2-(3-Bromo-5-methylphenyl)piperidine is a brominated aromatic piperidine derivative characterized by a piperidine ring substituted at the 2-position with a 3-bromo-5-methylphenyl group. The bromine atom at the meta position and the methyl group at the para position on the phenyl ring confer unique electronic and steric properties, influencing its reactivity and biological interactions.

Properties

Molecular Formula |

C12H16BrN |

|---|---|

Molecular Weight |

254.17 g/mol |

IUPAC Name |

2-(3-bromo-5-methylphenyl)piperidine |

InChI |

InChI=1S/C12H16BrN/c1-9-6-10(8-11(13)7-9)12-4-2-3-5-14-12/h6-8,12,14H,2-5H2,1H3 |

InChI Key |

OBENUHHSOOGRCG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C2CCCCN2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(3-Bromo-5-methylphenyl)piperidine generally involves the following key steps:

- Functionalization of the aromatic ring to introduce bromine and methyl substituents at the 3- and 5-positions, respectively.

- Formation of the piperidine ring or attachment of the piperidine moiety to the substituted aromatic ring via nucleophilic substitution or amination.

- Purification and characterization of the final product.

The synthetic routes are designed to optimize regioselectivity, yield, and purity, often involving catalytic hydrogenation, sulfonylation, nucleophilic substitution, and hydrolysis steps.

Detailed Stepwise Preparation Method

A representative and well-documented preparation method, adapted from patent CN107021916B, involves the following sequence of reactions:

| Step | Reaction Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Quaternization of 3-methyl-5-hydroxypyridine with benzyl halide | 3-methyl-5-hydroxypyridine, benzyl halide, toluene/xylene, reflux 3-5 h | Forms quaternary ammonium salt intermediate |

| 2 | Catalytic hydrogenation of quaternary ammonium salt to cis-3-methyl-5-hydroxypiperidine | Pd-C or Ru-C catalyst, methanol/ethanol/isopropanol, 80-120 °C, H2 pressure | Converts pyridine ring to piperidine ring |

| 3 | Sulfonylation of hydroxypiperidine to sulfonic acid ester | Methanesulfonyl chloride or p-toluenesulfonyl chloride, triethylamine, DMAP, dichloromethane, room temperature | Activates hydroxyl group for substitution |

| 4 | Nucleophilic substitution with benzylamine to form sulfonamide intermediate | Benzylamine (2-4 eq.), 160-200 °C, 5-10 h | Introduces benzylamino substituent |

| 5 | Hydrolysis and deprotection to yield trans-3-methyl-5-benzylaminopiperidine | Acetic acid, concentrated HCl, 90-120 °C, pH adjustment to 13 with NaOH | Final deprotection and isolation of target compound |

This method yields racemic trans-3-methyl-5-benzylaminopiperidine, a close analog structurally related to 2-(3-Bromo-5-methylphenyl)piperidine, and can be adapted for the bromo-substituted aromatic ring by modifying the starting materials accordingly.

Alternative Synthetic Routes

Other synthetic approaches reported in the literature and industrial practices include:

Direct Bromination of Piperidine-Substituted Aromatics: Selective bromination of 2-amino-3-methylphenylpiperidine derivatives using brominating agents such as N-bromosuccinimide (NBS) under controlled temperature and solvent conditions (e.g., DMF at 80 °C) to introduce bromine at the 3-position.

Ring Contraction and Functionalization: Starting from piperidine derivatives, ring contraction and deformylation strategies can be employed to generate pyrrolidinone intermediates, which upon further functionalization yield the target compound or related analogs.

Nucleophilic Aromatic Substitution: Utilizing activated sulfonate esters of hydroxypiperidines to undergo nucleophilic substitution with amines bearing brominated aromatic groups, facilitating the formation of the desired C-N bond.

Analytical Data and Research Discoveries

Characterization Techniques

The synthesized 2-(3-Bromo-5-methylphenyl)piperidine and its intermediates are typically characterized by:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern on the aromatic ring and the piperidine moiety, with aromatic protons appearing in the 6–8 ppm range and aliphatic piperidine protons between 1–4 ppm.

High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and isotopic pattern consistent with bromine substitution.

Fourier-Transform Infrared Spectroscopy (FTIR): Identifies characteristic functional groups, such as NH stretches (~3400 cm^-1) and aromatic C-H bending.

Thin-Layer Chromatography (TLC) and Column Chromatography: Used for reaction monitoring and purification.

Physicochemical Properties and Toxicity Profiles

Studies on related bromophenol and piperidine hybrids indicate:

| Property | Value Range | Notes |

|---|---|---|

| Calculated LogP (cLogP) | 3.5 – 5.5 | Indicates moderate lipophilicity |

| Water Solubility (cLogS) | −4.8 to −7.2 mol/L | Low aqueous solubility typical for aromatic amines |

| Topological Polar Surface Area (TPSA) | 100–135 Ų | Reflects potential for hydrogen bonding |

| Toxicity Risks | Generally low mutagenic and tumorigenic effects | Based on predictive software models for similar compounds |

These properties are critical for assessing drug-likeness and biological activity potential.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-methylphenyl)piperidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution: Products include various substituted piperidines depending on the nucleophile used.

Oxidation: Products include ketones or aldehydes derived from the original compound.

Reduction: Products include amines or other reduced forms of the compound.

Scientific Research Applications

2-(3-Bromo-5-methylphenyl)piperidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-methylphenyl)piperidine involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(3-Bromo-5-methylphenyl)piperidine with structurally or functionally related compounds, focusing on substituent effects, pharmacological activity, and synthetic routes.

Structural and Electronic Effects

- Halogen Substituents : Bromine at the meta position (as in 2-(3-Bromo-5-methylphenyl)piperidine) increases steric bulk and electron-withdrawing effects compared to chlorine or methyl groups. This may hinder nucleophilic substitution but enhance binding to hydrophobic receptor pockets .

- Methyl vs. Methoxy Groups : The 5-methyl group in 2-(3-Bromo-5-methylphenyl)piperidine provides steric hindrance without significant electronic modulation, contrasting with methoxy-substituted analogs (e.g., 4-methoxyphenyl derivatives), where electron-donating effects dominate .

Pharmacological Activity

- Receptor Affinity : Piperidine-based compounds often target nicotinic acetylcholine receptors (nAChRs) or serotonin receptors. For example, COB-3, a piperidine derivative with a biphenyl ester, showed 14-fold higher nAChR potency compared to bulkier analogs, highlighting the importance of substituent size . In contrast, 4-[2-(4-methoxyphenyl)phenyl]piperidine exhibited reduced 5-HT₇ receptor affinity compared to piperazine analogs, suggesting piperidine’s conformational rigidity may limit binding .

- Antibacterial Potential: Pyridine analogs like 2-amino-3-bromo-5-methylpyridine demonstrate antibacterial activity via interactions with bacterial enzymes, a property that could extend to bromophenyl-piperidine derivatives if similar electron-deficient aromatic systems are present .

Q & A

Q. How can machine learning algorithms be applied to predict the ADME properties of novel piperidine-based compounds?

- Answer : QSAR models trained on PubChem datasets () predict logP, solubility, and CYP450 inhibition. describes neural networks that integrate molecular descriptors (e.g., topological polar surface area) with in vitro data to prioritize compounds with favorable pharmacokinetics (e.g., oral bioavailability >30%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.